molecular formula C14H12O2 B083591 1-Acetoxyacenaphthene CAS No. 14966-36-0

1-Acetoxyacenaphthene

Cat. No. B083591
CAS RN: 14966-36-0
M. Wt: 212.24 g/mol
InChI Key: UYSIEGCCYVPJLE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of 1-Acetoxyacenaphthene involves multiple methods . One method involves the use of dmap in triethylamine at 0 degrees Celsius, left overnight . Other methods involve the use of acenaphthoquinone as a building block for the synthesis of a variety of heterocyclic compounds .


Molecular Structure Analysis

The molecular structure of 1-Acetoxyacenaphthene can be analyzed using various techniques such as industrial/elemental analysis, FTIR, XPS, XRD, and solid 13C NMR . A tool named “What is this?” (WIT) has been developed for the fully automated structure determination of small molecules concurrent with single crystal data collection and processing .


Chemical Reactions Analysis

The chemical reactions of 1-Acetoxyacenaphthene can be analyzed systematically . The reactive system is evaluated to understand the reaction chemistry, identify the possibility of thermal exothermal activity, and quantify the reactive chemical hazards .


Physical And Chemical Properties Analysis

The physical and chemical properties of 1-Acetoxyacenaphthene can be analyzed using various techniques . These properties include density, color, hardness, melting and boiling points, and electrical conductivity .

Scientific Research Applications

Antitumor Research

1-Acetoxyacenaphthene has been used in the synthesis of novel acenaphthene derivatives, which have been evaluated as potential antitumor agents .

Method of Application

The acenaphthene derivatives were synthesized by reacting 1-Acetoxyacenaphthene and 2-thiourea or aryl thioureas under reflux using ethanol as a solvent .

Results

Twelve novel acenaphthene derivatives were synthesized and their antitumor activities were evaluated in six human solid tumor cell lines, namely non-small cell lung cancer (H460), human colon adenocarcinoma (SW480), human breast cancer cell (MDA-MB-468 and SKRB-3), human melanoma cell (A375) and human pancreatic cancer (BxPC-3) . Among them, one compound showed promising antitumor activity against the SKRB-3 cell line, as high as the positive control adriamycin .

Synthesis of New Heterocycles

1-Acetoxyacenaphthene can be used in the synthesis of 1-acyl-3-substituted thioureas .

Method of Application

The acyl thioureas are synthesized by reacting 1-Acetoxyacenaphthene with other reagents .

Results

These thioureas have extensive applications in diverse fields, such as synthetic precursors of new heterocycles, pharmacological and materials science, and technology . They exhibit a wide variety of biological activities such as antitumor, enzyme inhibitory, anti-bacterial, anti-fungal, and anti-malarial activities and find utilization as chemosensors, adhesives, flame retardants, thermal stabilizers, antioxidants, polymers and organocatalysts .

Alkene Metathesis

1-Acetoxyacenaphthene can also be used in alkene metathesis reactions .

Method of Application

In alkene metathesis, a metal carbene intermediate that reacts with olefins to give different olefinic compounds or even the unsaturated olefinic polymers depending upon the reaction conditions of the metathesis reaction .

Results

Alkene metathesis reactions are gaining wide popularity in synthesizing unsaturated olefinic compounds as well as the unsaturated polymeric counterparts . This method has found important applications in organic synthesis as well as in the chemical industry .

Synthesis of Spiroacenaphthylene Compounds

1-Acetoxyacenaphthene can be used in the synthesis of spiroacenaphthylene compounds .

Method of Application

The acenaphthylene-based N-heterocyclic carbene metal complexes are synthesized by reacting 1-Acetoxyacenaphthene with other reagents .

Results

These spiroacenaphthylene compounds have found applications in modern catalysis, with special emphasis put on recently developed enantioselective processes .

Synthesis of Acenaphthoquinone-Based Multicomponent Reactions

1-Acetoxyacenaphthene can also be used in acenaphthoquinone-based multicomponent reactions .

Method of Application

In these reactions, acenaphthoquinone is used as a building block for the synthesis of a variety of heterocyclic compounds .

Results

These reactions have resulted in the synthesis of a variety of heterocyclic compounds with medicinal chemistry interest .

Safety And Hazards

1-Acetoxyacenaphthene can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is very toxic to aquatic life .

properties

IUPAC Name

1,2-dihydroacenaphthylen-1-yl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12O2/c1-9(15)16-13-8-11-6-2-4-10-5-3-7-12(13)14(10)11/h2-7,13H,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYSIEGCCYVPJLE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1CC2=CC=CC3=C2C1=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30381758
Record name 1-ACETOXYACENAPHTHENE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30381758
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Acetoxyacenaphthene

CAS RN

14966-36-0
Record name 1-ACETOXYACENAPHTHENE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30381758
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Acetoxyacenaphthene
Reactant of Route 2
Reactant of Route 2
1-Acetoxyacenaphthene
Reactant of Route 3
Reactant of Route 3
1-Acetoxyacenaphthene
Reactant of Route 4
Reactant of Route 4
1-Acetoxyacenaphthene
Reactant of Route 5
Reactant of Route 5
1-Acetoxyacenaphthene
Reactant of Route 6
Reactant of Route 6
1-Acetoxyacenaphthene

Citations

For This Compound
18
Citations
RG Flowers, HF Miller - Journal of the American Chemical Society, 1947 - ACS Publications
In the course of a program of high polymer re-search, a study of the polymerization products of acenaphthylene was deemed advisable. Ace-naphthylene has been prepared from its …
Number of citations: 33 pubs.acs.org
HJ Richter, RL Dressler, SF Silver - The Journal of Organic …, 1965 - ACS Publications
… spectra of V and VI utilizing 1-acetoxyacenaphthene as a model … 1-Acetoxyacenaphthene exhibited a typical ABX pattern, in which the methinyl (X) proton peaks were centered at r 3.49 …
Number of citations: 1 pubs.acs.org
WW Paudler, HL Blewitt - The Journal of Organic Chemistry, 1965 - ACS Publications
We have now calculated the total-eleetron, as well as the frontier-electron densities of several imidazo [l, 2-a] pyridines (Table I). Both of theindices suggest that electrophilic substitution …
Number of citations: 62 pubs.acs.org
MS Newman, WB Lutz - Journal of the American Chemical Society, 1956 - ACS Publications
Many methods have been used for the resolution of compounds which donot possess a functional group capable of salt formation with an optically active acid or base. 8 However, these …
Number of citations: 102 pubs.acs.org
RC Storr - 1967 - leicester.figshare.com
… Oxidation of 1-aminonaphthotriazine in vinyl acetate gave 1-acetoxyacenaphthene (29) in good yield. This was identical with an authentic specimen obtained by acétoxylation of …
Number of citations: 4 leicester.figshare.com
I Csizmadia - 1959 - open.library.ubc.ca
… Other methods include photochemical synthesis from acenaphthene (104) as well as thermal decomposition of 1-acetoxyacenaphthene (105) and acenaphthene oxidation by N-brorao-…
Number of citations: 3 open.library.ubc.ca
CW Rees, RC Storr - Journal of the Chemical Society C: Organic, 1969 - pubs.rsc.org
… Chromatography on silica gel gave 1acetoxyacenaphthene (47%) as a colourless oil, ir spectrum identical with that of an authentic specimen.le Hydrolysis with methanolic sodium …
Number of citations: 18 pubs.rsc.org
GW Griffin - 1957 - search.proquest.com
… The oxidation of acenaphthene with lead tetraacetate affords high yields of 1acetoxyacenaphthene (XLII), which is readily hydrolyzed to 1acenaphthenol (XLIII).^ …
Number of citations: 0 search.proquest.com
MC Kloetzel, HE Mertel - Journal of the American Chemical …, 1950 - ACS Publications
… (a) From 1-Acetoxyacenaphthene.— To a solution of 10 g. of 1-acetoxyacenaphthene21 in 100 … Acenaphthylene is obtained in 55-60% yield from the reaction of 1-acetoxyacenaphthene …
Number of citations: 24 pubs.acs.org
SE Frey - 1953 - search.proquest.com
5-Mesitoylac enaphthylene offered the possibility of 1, 8 c on juge te addition sirice it contained a double bond at the peribridge and the mesitoyl function to provide the necessary activa-…
Number of citations: 2 search.proquest.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.